molecular formula C13H8F3NO3 B5834034 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan

2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan

Cat. No.: B5834034
M. Wt: 283.20 g/mol
InChI Key: DZBKATYPMTXLIJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan is an organic compound that features a furan ring substituted with a nitroethenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan typically involves the following steps:

    Formation of the Nitroethenyl Intermediate: This step involves the nitration of an appropriate precursor to introduce the nitro group. Common reagents include nitric acid and sulfuric acid under controlled temperature conditions.

    Coupling Reaction: The nitroethenyl intermediate is then coupled with a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the trifluoromethylphenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-nitroethenyl]-5-phenylfuran: Lacks the trifluoromethyl group, which affects its electronic properties.

    2-[(E)-2-nitroethenyl]-5-[2-(methyl)phenyl]furan: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan imparts unique electronic properties, making it more suitable for specific applications in pharmaceuticals and materials science compared to its analogs .

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-5-[2-(trifluoromethyl)phenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(20-12)7-8-17(18)19/h1-8H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBKATYPMTXLIJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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